4-Nitro-2-(thiophen-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-2-(thiophen-2-yl)phenol is an organic compound with the molecular formula C10H7NO3S and a molecular weight of 221.24 g/mol It is a derivative of phenol, substituted with a nitro group at the 4-position and a thiophene ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(thiophen-2-yl)phenol typically involves the nitration of 2-(thiophen-2-yl)phenol. The nitration reaction can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration . The reaction is usually performed under anhydrous conditions to avoid hydrolysis of the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and concentration of reagents, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(thiophen-2-yl)phenol undergoes various chemical reactions, including:
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Reduction: The reduction of the nitro group yields 4-amino-2-(thiophen-2-yl)phenol.
Substitution: Halogenation results in compounds like 4-bromo-2-(thiophen-2-yl)phenol.
Scientific Research Applications
4-Nitro-2-(thiophen-2-yl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitro-2-(thiophen-2-yl)phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The thiophene ring enhances the compound’s ability to interact with biological membranes and proteins, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenol: Similar structure but lacks the thiophene ring.
4-Nitrophenol: Similar structure but lacks the thiophene ring.
2-(Thiophen-2-yl)phenol: Lacks the nitro group.
Uniqueness
4-Nitro-2-(thiophen-2-yl)phenol is unique due to the presence of both the nitro group and the thiophene ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-nitro-2-thiophen-2-ylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-9-4-3-7(11(13)14)6-8(9)10-2-1-5-15-10/h1-6,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRJILBGEJNBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.